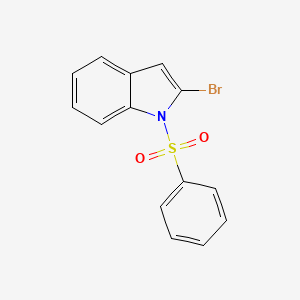

2-Bromo-1-(phenylsulphonyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILGYNXRWCVNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559997 | |

| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121963-39-1 | |

| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Bromo 1 Phenylsulfonyl 1h Indole and Its Analogs

Nucleophilic Substitution Reactions at the C2-Bromine Position

The bromine atom at the C2 position of the indole (B1671886) ring is susceptible to displacement by various nucleophiles. This reactivity is enhanced by the N-phenylsulfonyl group, which reduces the electron density of the indole system, making the C2 carbon more electrophilic and stabilizing the intermediate species formed during substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-halo-1-(phenylsulfonyl)indoles are competent substrates for these transformations. While specific studies on the Suzuki-Miyaura coupling of 2-bromo-1-(phenylsulfonyl)-1H-indole are not extensively detailed in the reviewed literature, the general applicability of this reaction to bromo-substituted N-sulfonylindoles and other nitrogen-rich heterocycles is well-established. nih.govrsc.org

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex in the presence of a base. magtech.com.cnmdpi.com The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

A pertinent example demonstrating the reactivity of the C2-bromo position in N-sulfonylated indoles is the intramolecular Heck reaction, a related palladium-catalyzed C-C bond formation. wikipedia.orglibretexts.org In a study involving 3-aryl(tosylamino)methyl-2-bromoindoles, palladium catalysis was successfully employed to forge a new ring system via intramolecular coupling, highlighting the susceptibility of the C2-Br bond to oxidative addition by palladium(0). acs.orgacs.org For instance, the intramolecular Heck reaction of a 3-aryl(tosylamino)methyl-2-bromoindole derivative successfully furnished a benzo nih.govnih.govisothiazolo[2,3-a]indole 5,5-dioxide. acs.org This transformation confirms the viability of engaging the C2-bromo position of N-sulfonylated indoles in palladium-catalyzed cycles.

Based on this reactivity, 2-bromo-1-(phenylsulfonyl)-1H-indole is an expected substrate for various cross-coupling reactions as shown in the table below.

Table 1: Expected Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-1-(phenylsulfonyl)-1H-indole

| Reaction Name | Coupling Partner | Product Type | Catalyst/Conditions (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid | 2-Aryl/vinyl-1-(phenylsulfonyl)indole | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Heck | Alkene | 2-Alkenyl-1-(phenylsulfonyl)indole | Pd(0) catalyst (e.g., Pd(OAc)₂/ligand), Base (e.g., Et₃N) |

| Sonogashira | Terminal alkyne | 2-Alkynyl-1-(phenylsulfonyl)indole | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) |

| Buchwald-Hartwig | Amine | 2-Amino-1-(phenylsulfonyl)indole | Pd(0) catalyst, Ligand (e.g., phosphine), Base (e.g., NaOtBu) |

This table represents expected reactivity based on established cross-coupling methodologies for similar aryl halides.

Direct nucleophilic substitution of the C2-bromine atom by other nucleophiles, such as organometallic reagents (beyond the scope of cross-coupling), amines, and thiols, represents another potential reaction pathway. These reactions would likely proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The viability of an SNAr pathway is significantly enhanced by the presence of the strongly electron-withdrawing N-phenylsulfonyl group, which can stabilize the negatively charged Meisenheimer-type intermediate formed upon nucleophilic attack at the C2 position.

While specific literature detailing these reactions for 2-bromo-1-(phenylsulfonyl)-1H-indole is limited, studies on analogous systems provide valuable insights. For example, the successful reaction of 2-iodo-3-nitro-1-(phenylsulfonyl)indole with various amines to yield 2-amino-3-nitroindoles demonstrates that nucleophilic substitution at the C2 position is feasible when the indole ring is sufficiently activated. In this analog, the additional nitro group at C3 further facilitates the reaction, but the principle of activation by the N-phenylsulfonyl group remains crucial.

Similarly, thiols are expected to act as competent nucleophiles. The reaction would involve the displacement of the bromide by a thiolate anion, generated in situ with a base, to form 2-thioether-substituted 1-(phenylsulfonyl)indoles. The success of such reactions is contingent on the nucleophilicity of the thiol and the reaction conditions employed.

Reactions at the Indole Core Activated by the Phenylsulfonyl Group

The N-phenylsulfonyl group profoundly influences the reactivity of the indole nucleus itself. By withdrawing electron density, it attenuates the traditional nucleophilicity of the C3 position and enhances the electrophilicity of the C2 and C3 carbons, making the π-system susceptible to attack by strong nucleophiles.

A closely related analog, 1,2-bis(phenylsulfonyl)-1H-indole, serves as an excellent model for understanding nucleophilic additions to the activated indole core. This compound has been shown to react with organocuprates, which act as soft nucleophiles, to effect C-H substitution at the C3 position.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The organocuprate selectively adds to the C3 position of the indole ring, forming a transient indolenine intermediate. This intermediate then rearomatizes through the elimination of a phenylsulfinate anion (PhSO₂⁻) from the C2 position. The net result is the formation of a 3-substituted-2-(phenylsulfonyl)-1H-indole. This transformation highlights a powerful method for C3-functionalization, reversing the typical electrophilic character of the indole C3 position. A variety of organocuprates can be employed in this reaction, demonstrating its utility in introducing different alkyl and aryl groups at the C3 position.

Table 2: Reaction of 1,2-Bis(phenylsulfonyl)-1H-indole with Various Organocuprates

| Entry | Organocuprate Reagent | R Group | Yield of 3-R-2-(phenylsulfonyl)indole (%) |

|---|---|---|---|

| 1 | Me₂CuLi | Methyl | 70 |

| 2 | Bu₂CuLi | n-Butyl | 79 |

| 3 | Ph₂CuLi | Phenyl | 57 |

Data synthesized from representative findings in the field.

The reactivity pattern observed with organocuprates is part of a broader strategy for C3-functionalization of N-arenesulfonyl indoles that relies on an addition-elimination pathway. nih.gov In many cases, a leaving group is present not on the indole core itself, but on a substituent at the C3 position.

For instance, 3-(1-tosylalkyl)indoles react with various nucleophiles under basic conditions. nih.gov The base promotes the elimination of the arenesulfinic acid group to generate a highly reactive alkylideneindolenine (a vinylogous imine) intermediate in situ. This electrophilic intermediate is then readily attacked by a wide range of soft nucleophiles, such as malonates, β-ketoesters, or nitroalkanes, at the benzylic carbon. This sequence results in the formation of a new C-C bond and provides a versatile route to a diverse array of C3-functionalized indole derivatives. nih.gov This mechanism underscores the critical role of the N-sulfonyl group in facilitating the initial elimination step and activating the system towards nucleophilic attack.

Nucleophilic Addition Reactions

Interception of C2 Anions with Electrophiles

A primary reaction pathway for 2-Bromo-1-(phenylsulfonyl)-1H-indole involves a metal-halogen exchange to generate a potent C2-indolyl nucleophile. wikipedia.orgrsc.org This process is typically achieved by treating the bromoindole with a strong organolithium base, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. The resulting 2-lithio-1-(phenylsulfonyl)-1H-indole is a powerful intermediate that can be trapped by a diverse array of electrophiles. wikipedia.org

This methodology provides a direct route to 2-substituted indoles, which are important structural motifs in many biologically active compounds. The reaction is generally fast and efficient, proceeding through a proposed "ate-complex" intermediate. wikipedia.org The choice of solvent and temperature is crucial to minimize side reactions.

Table 1: Examples of Electrophiles Used in Trapping C2-Anions of 1-(Phenylsulfonyl)indoles

| Electrophile Category | Specific Example | Resulting 2-Substituted Product |

| Carbonyl Compounds | Aldehydes, Ketones | 2-Hydroxyalkyl indoles |

| Alkyl Halides | Methyl iodide | 2-Methyl indoles |

| Carboxylic Acid Derivatives | Acyl chlorides | 2-Acyl indoles |

| Silyl (B83357) Halides | Trimethylsilyl chloride | 2-Silyl indoles |

| Disulfides | Diphenyl disulfide | 2-Thiophenyl indoles |

This table presents a generalized summary of electrophilic trapping reactions.

A combination of i-PrMgCl and n-BuLi has been developed as a practical method for the bromine-metal exchange on bromoheterocycles that contain acidic protons, such as bromoindole. nih.gov This approach circumvents the issue of intermolecular quenching that can occur when using only alkyllithium reagents. nih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar, Diels-Alder)

The indole nucleus, particularly when activated by an N-phenylsulfonyl group, can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic systems. researchgate.net

1,3-Dipolar Cycloadditions: Azomethine ylides generated from N-substituted indoles can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes and alkynes. acs.orgnih.gov This approach leads to the formation of fused pyrrolidine (B122466) ring systems, providing access to indolizino[8,7-b]indole derivatives. acs.org The reaction of transient carbonyl ylide dipoles can also undergo intramolecular cycloaddition across the indole π-bond. acs.org

Diels-Alder Reactions: The indole ring can act as a dienophile in inverse-electron-demand Diels-Alder reactions or as a diene component in specific cases. nih.govwikipedia.org While 2-bromo-1-(phenylsulfonyl)-1H-indole itself is not a typical diene, its derivatives or the core 1-(phenylsulfonyl)indole (B187392) structure can be involved in [4+2] cycloadditions. researchgate.netacs.org For instance, N-sulfonyl-1-aza-1,3-butadienes have been studied in asymmetric Diels-Alder reactions. researchgate.net Photocatalytic methods using platinum-modified titanium dioxide have been developed for the [4+2] cycloaddition of indoles with electron-rich dienes, leading to tetrahydrocarbazole cores. nih.gov Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have also been reported to furnish cyclohepta[b]indoles. nih.gov

Michael Addition to Arenesulfonyl Indoles

Arenesulfonyl indoles can serve as precursors to reactive alkylideneindolenine intermediates under basic conditions. nih.govrsc.orgdocumentsdelivered.com These vinylogous imine species are excellent Michael acceptors, readily reacting with a variety of nucleophiles in a conjugate or 1,4-addition manner. nih.govlibretexts.org This reactivity provides a versatile method for the C3-functionalization of the indole core. nih.govresearchgate.net

A wide range of carbon and heteroatom nucleophiles have been successfully employed in this reaction, including malonates, nitroalkanes, 1,3-diketones, and glycine (B1666218) derivatives. nih.govresearchgate.net The use of chiral catalysts can induce high enantioselectivity in these additions, affording optically active C3-substituted indole derivatives. nih.gov

Table 2: Nucleophiles for Michael Addition to In Situ Generated Alkylideneindolenine

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Malononitrile | Quinidine derived thiourea | C3-functionalized indole | nih.gov |

| 1,3-Diketones | Quinidine thiourea | Optically active C3-alkyl-substituted indoles | nih.gov |

| Nitroalkanes | Quinine derived urea | C3-functionalized indole | nih.gov |

| Benzofuran-2(3H)-ones | Base | C3-alkyl-substituted benzofuran-2(3H)-one | nih.gov |

| Glycine derivatives | Base | C3-substituted indole derivatives | researchgate.net |

Friedel-Crafts Reactions

The N-phenylsulfonyl group deactivates the indole nucleus towards electrophilic aromatic substitution, but also directs acylation preferentially to the C3 position. acs.orgwikipedia.org Friedel-Crafts acylation of 1-(phenylsulfonyl)indole with acyl chlorides or anhydrides in the presence of a Lewis acid, such as aluminum chloride, proceeds in high yields to give 3-acyl-1-(phenylsulfonyl)indoles. acs.orgsigmaaldrich.comorganic-chemistry.org

This reaction is a highly efficient and general route for the synthesis of 3-acylindoles, as the N-protection prevents side reactions at the nitrogen atom and the deactivating effect of the acyl group prevents further substitution. acs.org Intramolecular Friedel-Crafts reactions are also valuable for constructing fused ring systems. masterorganicchemistry.comresearchgate.net For instance, acylation of 1-(phenylsulfonyl)indole with specific acid chlorides followed by base-mediated cyclization can lead to pyridocarbazole quinones, which are precursors to alkaloids like ellipticine. acs.org

While Friedel-Crafts acylation is highly successful, the corresponding alkylation of 1-(phenylsulfonyl)indoles is often less straightforward and can lead to complex mixtures. acs.org However, diastereoselective Friedel-Crafts alkylation of N-sulfonylated indoles with chiral benzylic cations has been reported. lookchem.com

Reactions Involving the Phenylsulfonyl Group

The phenylsulfonyl group is not merely a passive activating and directing group; it can also be the site of chemical transformations, most notably its removal to unmask the N-H indole.

Oxidation to Sulfone Derivatives

This subsection heading appears to be based on a misunderstanding of the starting material's structure. The sulfur atom in the phenylsulfonyl group of 2-Bromo-1-(phenylsulfonyl)-1H-indole is already in its highest oxidation state (+6) as part of a sulfone. Therefore, it cannot be further oxidized to a "sulfone derivative." Reactions may involve oxidation of other parts of the molecule while the phenylsulfonyl group remains intact, but the group itself is generally resistant to further oxidation under standard conditions.

Reductive Removal of the Phenylsulfonyl Protecting Group

The reductive cleavage of the N-S bond is a crucial step in many synthetic sequences, as the phenylsulfonyl group is often employed as a protecting group for the indole nitrogen. researchgate.net Its removal restores the N-H functionality, which is important for the biological activity of many indole derivatives. mdpi.org

Several methods are available for the desulfonylation of N-phenylsulfonylindoles. wikipedia.org Classic methods often involve harsh conditions, such as treatment with strong acids or bases. researchgate.net However, milder reductive methods are generally preferred to avoid decomposition of sensitive functional groups elsewhere in the molecule.

Common reductive cleavage conditions include:

Magnesium in methanol (B129727) (Mg/MeOH): A frequently used method that provides the deprotected indole in good yield. nih.gov

Sodium amalgam (Na/Hg): Effective for the reductive elimination of sulfonyl groups, particularly in Julia olefination sequences. wikipedia.org

Samarium(II) iodide (SmI2): A powerful single-electron transfer reagent used for cleaving N-S bonds under mild conditions. researchgate.net

Palladium catalysis: Systems like Pd(PPh₃)₄ in combination with a reducing agent can effect desulfonylation. wikipedia.org

Electrochemical methods: Cathodic reduction offers a mild and controlled way to achieve desulfonylation. researchgate.net

Base-catalyzed hydrolysis (e.g., with NaOH or KOH) can also be used to remove the phenylsulfonyl group, particularly after C3-acylation, which increases the acidity of the C2 proton and facilitates the removal process. acs.org

Intramolecular Cyclization Reactions of 2-Bromo-1-(phenylsulfonyl)-1H-indole and its Analogs

Intramolecular cyclization reactions are pivotal in synthetic organic chemistry for the construction of complex polycyclic and heterocyclic frameworks from a single molecular entity. For derivatives of 2-Bromo-1-(phenylsulfonyl)-1H-indole, the strategic placement of the bromo substituent at the C2 position and the activating nature of the phenylsulfonyl group on the indole nitrogen create a versatile substrate for various intramolecular cyclization strategies. These reactions often proceed via the formation of a new carbon-carbon or carbon-heteroatom bond, leading to the assembly of fused ring systems. The reactivity of the C2-bromo moiety, coupled with the potential for functionalization at other positions of the indole ring, opens avenues for the synthesis of diverse and structurally complex molecules. This section explores two significant types of intramolecular cyclization reactions: those catalyzed by palladium, known as Heck reactions, and rearrangements observed in reactions like the Barton-Zard pyrrole (B145914) synthesis.

Palladium-Catalyzed Intramolecular Heck Reactions

The intramolecular Heck reaction is a powerful tool for the formation of cyclic and polycyclic structures. This palladium-catalyzed reaction involves the coupling of a vinyl or aryl halide with an alkene within the same molecule. In the context of 2-Bromo-1-(phenylsulfonyl)-1H-indole derivatives, an appropriately positioned alkene-containing side chain can undergo an intramolecular cyclization, leading to the formation of novel fused indole systems.

The general mechanism of the intramolecular Heck reaction commences with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the indole. This is followed by the migratory insertion of the tethered alkene into the newly formed palladium-carbon bond. The final step is typically a β-hydride elimination, which regenerates the palladium(0) catalyst and yields the cyclized product. The regioselectivity of the alkene insertion and the subsequent elimination are crucial factors that determine the structure of the final product.

While specific examples detailing the intramolecular Heck reaction of 2-Bromo-1-(phenylsulfonyl)-1H-indole itself are not extensively documented, the reactivity of similar systems suggests a high potential for such transformations. For instance, palladium-catalyzed intramolecular dearomatization of indoles has been successfully employed to construct polycyclic indoline (B122111) scaffolds. nih.govrsc.org This type of reaction proceeds through a Heck-type mechanism where the indole's C2-C3 double bond acts as the internal alkene.

A proposed intramolecular Heck reaction of a hypothetical 2-Bromo-1-(phenylsulfonyl)-1H-indole bearing a tethered alkene is depicted below. The reaction conditions would typically involve a palladium(0) source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand.

| Reactant | Catalyst System | Product | Potential Ring System |

| 2-Bromo-1-(phenylsulfonyl)-1H-indole with C3-alkenyl side chain | Pd(0) catalyst, phosphine ligand, base | Cyclized fused indole | Pyrrolo[1,2-a]indole or similar |

| N-(2-bromobenzoyl)indoles | Pd(OAc)₂/PCy₃, K₂CO₃ | Polycyclic indoline with exocyclic double bond | Indolo[2,1-a]isoquinolinone core |

The success and regiochemical outcome of such reactions would be influenced by the length and flexibility of the tether connecting the alkene to the indole core, as well as the specific reaction conditions employed. The formation of five- or six-membered rings is generally favored in these cyclizations. The resulting fused-ring systems, such as pyrrolo[1,2-a]indoles, are prevalent motifs in numerous natural products and pharmacologically active compounds. rsc.orgresearchgate.net

Barton-Zard Pyrrole Synthesis and Rearrangements

The Barton-Zard pyrrole synthesis is a classic method for constructing pyrrole rings, typically involving the reaction of a nitroalkene with an isocyanoacetate. While not a direct intramolecular cyclization of 2-Bromo-1-(phenylsulfonyl)-1H-indole, the behavior of its analogs in Barton-Zard type conditions reveals important reactivity patterns, particularly rearrangements influenced by the N-phenylsulfonyl group.

A significant study on the Barton-Zard reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate demonstrated an unexpected "abnormal" rearrangement. rsc.orgresearchgate.net Instead of the anticipated formation of a pyrrolo[3,4-b]indole (B14762832), the reaction yielded a pyrrolo[2,3-b]indole (B14758588) ring system. rsc.orgresearchgate.net This rearrangement is believed to be specific to the presence of the phenylsulfonyl protecting group, as other N-protecting groups like benzyl (B1604629) or ethoxycarbonyl lead to the expected product. nih.gov

The proposed mechanism for this abnormal reaction involves the initial formation of the expected pyrrole ring, followed by a fragmentation of the indole C2-C3 bond and a subsequent rearrangement and re-cyclization to form the thermodynamically more stable pyrrolo[2,3-b]indole system. nih.gov This finding is crucial as it underscores the profound electronic influence of the N-phenylsulfonyl group on the reactivity of the indole core.

While a 2-bromo-substituted analog would not directly participate as the nitro-component in a classical Barton-Zard synthesis, this observed rearrangement has broader implications. It suggests that intermediates formed during reactions involving N-phenylsulfonyl indoles can be susceptible to skeletal rearrangements. Therefore, in designing intramolecular reactions with 2-Bromo-1-(phenylsulfonyl)-1H-indole, the possibility of such rearrangements must be considered, as they can lead to unexpected but potentially novel heterocyclic products.

| Reactant Analog | Reagent | Expected Product | Observed Product |

| 3-nitro-N-(phenylsulfonyl)indole | Ethyl isocyanoacetate | Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate | Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate rsc.orgresearchgate.net |

| 3-nitro-N-benzylindole | Ethyl isocyanoacetate | Corresponding pyrrolo[3,4-b]indole | Corresponding pyrrolo[3,4-b]indole nih.gov |

This documented rearrangement highlights a unique aspect of the reactivity of N-phenylsulfonyl indoles, which could potentially be exploited in the design of new synthetic routes. For 2-Bromo-1-(phenylsulfonyl)-1H-indole, this suggests that intermediates generated, for instance, via metal-halogen exchange followed by addition to a tethered electrophile, might undergo similar skeletal reorganizations.

Derivatization and Further Functionalization Strategies

Synthesis of C-3 Functionalized Indole (B1671886) Derivatives

While the C-2 position of 2-Bromo-1-(phenylsulphonyl)-1H-indole is primed for substitution reactions, the C-3 position can also be functionalized, often through a sequence involving initial modification at another position. One documented approach involves the synthesis of 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one. In this synthesis, the starting material, 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one, is brominated at the alpha-position to the carbonyl group using phenyltrimethylammonium (B184261) tribromide (PTT) in tetrahydrofuran (B95107) (THF). This reaction proceeds at room temperature and affords the desired C-3 functionalized indole in high yield. nih.govnih.gov

This example highlights a strategy where functionalization at C-3 is achieved on a pre-existing side chain, rather than direct substitution on the indole ring of this compound. However, the inherent reactivity of the indole nucleus suggests that direct C-3 functionalization of 2-bromo-1-sulfonylindoles could be achievable under specific conditions, for instance, through careful choice of lithiating agents and electrophiles that favor reaction at C-3 over halogen-metal exchange at C-2.

Preparation of 2-Substituted Indoles via Directed Lithiation and Cross-Coupling Reactions

The bromine atom at the C-2 position of this compound provides a direct and efficient route to a vast array of 2-substituted indoles through palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki Coupling: The Suzuki coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, has been successfully applied to 3-bromoindoles to synthesize 2-arylindoles through a 1,2-palladium migration process. researchgate.net While a direct example with this compound is not explicitly detailed in the provided search results, the general applicability of Suzuki coupling to bromoarenes strongly suggests its utility in this context. A typical reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. Microwave-assisted Suzuki reactions have also been shown to be effective for the arylation of bromoindazoles, suggesting a potential green chemistry approach for this transformation. eurekaselect.comrsc.org

Heck Reaction: The Heck reaction enables the synthesis of substituted alkenes by coupling an organohalide with an alkene. This methodology can be employed to introduce alkenyl groups at the C-2 position of the indole ring. Intramolecular Heck reactions of 2-bromoindoles have been utilized to construct fused-ring systems. nih.gov The general protocol for an intermolecular Heck reaction would involve treating this compound with an alkene in the presence of a palladium catalyst and a base. nih.gov

Sonogashira Coupling: To introduce alkynyl substituents at the C-2 position, the Sonogashira coupling is the reaction of choice. This reaction couples a terminal alkyne with an aryl or vinyl halide. The synthesis of 2-alkynylindoles has been achieved through a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by cycloaddition of substituted 2-iodoanilines. rsc.org A direct Sonogashira coupling of this compound with a terminal alkyne, catalyzed by a palladium-copper system, would provide a straightforward route to 2-alkynyl-1-(phenylsulfonyl)indoles. rsc.orgnih.govmdpi.com

Buchwald-Hartwig Amination: For the synthesis of 2-aminoindole derivatives, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org Applying this reaction to this compound would allow for the introduction of a wide range of primary and secondary amines at the C-2 position.

The following table summarizes the potential palladium-catalyzed cross-coupling reactions for the derivatization of this compound:

| Cross-Coupling Reaction | Coupling Partner | Resulting C-2 Substituent |

| Suzuki Coupling | Arylboronic acid | Aryl |

| Heck Reaction | Alkenes | Alkenyl |

| Sonogashira Coupling | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Amino |

Synthesis of Arenesulfonyl Indoles Bearing Electrophiles at Alpha-Position

The introduction of an electrophilic center at a position alpha to the indole ring provides a handle for further nucleophilic attack and the construction of more complex molecular architectures. A documented strategy involves the synthesis of arenesulfonyl indoles bearing diverse electrophiles at the α-position of a C-3 methyl substituent. This is achieved by reacting 3-(tosylmethyl)indole with various electrophilic reagents in the presence of a base like sodium hydride. researchgate.net The resulting functionalized sulfonyl indoles can then undergo base-promoted elimination of the arenesulfinic acid, followed by nucleophilic addition to the newly formed electrophilic center. researchgate.net

While this example focuses on a C-3 substituent, a similar strategy could be envisioned for a substituent at the C-2 position of this compound, should a suitable precursor with a C-2 methyl or methylene (B1212753) group be synthesized. For instance, if 2-methyl-1-(phenylsulfonyl)indole were brominated at the C-2 methyl group, the resulting α-bromo derivative would be a potent electrophile for subsequent nucleophilic substitution reactions.

Furthermore, direct introduction of an electrophilic functional group at C-2 can be achieved. For example, the synthesis of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, a key intermediate for various biologically active compounds, has been reported. nih.govresearchgate.net One synthetic route involves the formylation of 1-(phenylsulfonyl)indole (B187392) at the 2-position via lithiation followed by reaction with dimethylformamide. nih.gov This demonstrates the feasibility of introducing an electrophilic aldehyde group directly onto the indole ring.

Formation of Indole-Based Sulfonamide Hybrids

Indole and sulfonamide moieties are both considered "privileged structures" in medicinal chemistry, and their combination into hybrid molecules is a common strategy in drug discovery. The synthesis of such hybrids can be achieved through various synthetic routes.

One potential approach starting from this compound would be to utilize a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, to couple a sulfonamide directly to the C-2 position of the indole ring. This would result in a hybrid molecule where the sulfonamide nitrogen is directly attached to the indole core.

Another strategy involves the synthesis of 1H-indole-3-sulfonates through a palladium-catalyzed tandem reaction of 2-alkynyl arylazides with sulfonic acids. rsc.org While this method forms a sulfonate ester rather than a sulfonamide and functionalizes the C-3 position, it highlights the use of palladium catalysis to construct sulfur-containing indole derivatives.

A more direct approach would involve the reaction of an amino-functionalized indole with a sulfonyl chloride. For instance, if 2-amino-1-(phenylsulfonyl)indole (synthesized via Buchwald-Hartwig amination as described in section 4.2) were reacted with a suitable sulfonyl chloride, the corresponding indole-based sulfonamide hybrid would be formed.

Green Chemistry Approaches in Indole Functionalization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules. In the context of indole functionalization, several greener approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced side product formation. researchgate.netresearchgate.net Microwave-assisted synthesis has been successfully employed for various indole-forming reactions and for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of bromoindazoles. eurekaselect.comrsc.org These methods could be readily adapted for the functionalization of this compound, offering a more energy-efficient and faster alternative to conventional heating.

Use of Greener Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives, such as water or ionic liquids, is a key aspect of green chemistry. While many palladium-catalyzed reactions are traditionally carried out in organic solvents, there is a growing body of research on performing these transformations in aqueous media. Additionally, the development of more efficient and recyclable catalysts can significantly reduce the environmental impact of chemical processes.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. Although a dedicated DFT analysis for 2-Bromo-1-(phenylsulphonyl)-1H-indole has not been reported, studies on analogous compounds provide a strong basis for understanding its structural parameters.

For instance, crystallographic data for derivatives such as 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one and (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone reveal that the indole (B1671886) ring system is essentially planar. nih.govnih.gov In these related structures, the sum of the bond angles around the indole nitrogen atom is approximately 356-357°, which is indicative of its sp² hybridization state. nih.govnih.gov It is highly probable that this compound would exhibit a similar planar indole core with an sp² hybridized nitrogen.

Furthermore, a consistent feature in these related molecules is the orientation of the phenylsulfonyl group relative to the indole ring. The phenyl ring of the sulfonyl group is typically oriented nearly perpendicular to the plane of the indole system. nih.govnih.govnih.govnih.gov Dihedral angles between the indole ring and the phenyl ring in these analogs are reported to be in the range of 73° to 90°. nih.govnih.gov This orthogonal arrangement is a recurring conformational preference in 1-phenylsulfonyl indoles.

Based on these observations from closely related compounds, the optimized geometry of this compound, as would be predicted by DFT calculations, is expected to feature a planar indole ring and a phenylsulfonyl group where the phenyl ring is twisted significantly out of the indole plane. The bond lengths and angles within the indole and phenyl rings are anticipated to be in good agreement with standard values for such aromatic systems.

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value/Characteristic |

|---|---|

| Indole Ring System | Essentially planar |

| Indole Nitrogen (N1) Hybridization | sp² |

Analysis of Natural Bond Orbitals (NBO) and Frontier Molecular Orbitals (HOMO-LUMO)

Natural Bond Orbital (NBO) analysis provides insights into charge distribution, intramolecular interactions, and the delocalization of electron density. For substituted indoles, NBO analysis often reveals significant hyperconjugative interactions that contribute to the molecule's stability. In the case of this compound, it is expected that NBO analysis would highlight the delocalization of the nitrogen lone pair electrons into the aromatic system and potential interactions involving the bromine and sulfonyl substituents. A study on (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl] ethanone (B97240) utilized NBO analysis to understand stabilization energies arising from hyperconjugation. civilica.com

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich indole ring, which is a common feature for indole derivatives. The LUMO, on the other hand, would likely have significant contributions from the phenylsulfonyl group, which acts as an electron-withdrawing moiety. The presence of the bromine atom at the 2-position would also influence the energies and distributions of these orbitals. DFT calculations on related bromo-substituted aromatic compounds have shown that the HOMO-LUMO gap can be modulated by the nature and position of substituents. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Localization | Implication |

|---|---|---|

| HOMO | Primarily on the indole ring system | Site of electrophilic attack |

| LUMO | Significant contribution from the phenylsulfonyl group | Site of nucleophilic attack |

Conformational Analysis and Rotational Barriers around Sulfonyl Groups

The conformational flexibility of this compound is primarily associated with the rotation around the N-S and S-C bonds of the phenylsulfonyl group. As previously mentioned, crystallographic studies of similar compounds consistently show a conformation where the phenyl ring is nearly perpendicular to the indole ring. nih.govnih.gov This suggests a significant rotational barrier that favors this orthogonal arrangement.

This preferred conformation is likely a result of minimizing steric hindrance between the phenyl group and the indole moiety. Theoretical calculations would be instrumental in quantifying the rotational energy profile and identifying the global energy minimum conformation. Such an analysis would involve systematically rotating the phenylsulfonyl group and calculating the corresponding energy at each step to map out the potential energy surface. While specific data for the title compound is unavailable, the consistent experimental observations in its analogues strongly suggest that the low-energy conformations of this compound will feature a non-planar arrangement of the phenyl and indole rings.

In Silico Prediction of Compound Properties Relevant to Research

In silico methods are valuable for predicting various physicochemical and biological properties of a compound before its synthesis and experimental testing. For this compound, these predictive tools could estimate properties such as solubility, lipophilicity (logP), and potential biological activities.

Given that indole derivatives are known to exhibit a wide range of biological activities, including antibacterial and antitumor properties, in silico screening could suggest potential research applications for this specific compound. nih.govnih.gov The presence of the bromo and phenylsulfonyl groups would be key descriptors in these predictive models, influencing the compound's electronic and steric properties and, consequently, its potential interactions with biological targets. However, without specific computational studies on this compound, any predicted properties remain speculative and would require experimental validation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one |

| (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone |

Applications in Chemical Research

Building Blocks for Complex Heterocyclic Systems

The unique structural features of 2-Bromo-1-(phenylsulphonyl)-1H-indole make it an ideal starting material for constructing more complex, fused heterocyclic architectures. The phenylsulfonyl group acts as both a protecting and an activating group, while the bromo substituent provides a reactive handle for various coupling and cyclization reactions. nih.gov

Precursors for Polycyclic Indole (B1671886) Structures (e.g., Pyrroloindoles, Carbazoles)

The indole nucleus is a core component of many biologically significant polycyclic structures. 1-(Phenylsulfonyl)indoles are recognized for their utility in synthesizing these complex molecules, including pyrroloindoles and carbazoles. nih.gov Pyrroloindoles, which feature a fused pyrrole (B145914) and indole ring system, are crucial motifs in drug development due to their diverse pharmacological properties. researchgate.net The synthesis of these tricyclic heterocycles can be challenging, but starting from appropriately substituted indoles facilitates their construction. researchgate.net

Similarly, carbazoles, which are present in numerous natural products with biological activity, can be synthesized from indole precursors. organic-chemistry.orgias.ac.in Various synthetic strategies, including transition metal-catalyzed benzannulation of indole derivatives, have been developed to access these important scaffolds. ias.ac.in The reactivity of 2-bromoindoles makes them suitable substrates for palladium-catalyzed reactions that lead to the formation of the carbazole (B46965) framework. researchgate.net

Intermediates in Natural Product Synthesis Scaffolds

The indole ring is a privileged scaffold found in over 4,100 known natural products, many of which exhibit significant biological activities, including antitumor, antibacterial, and antiviral properties. nih.gov The synthesis of these complex natural molecules often requires versatile and functionalized building blocks. Substituted indoles, such as bromo- and phenylsulfonyl-activated derivatives, serve as key intermediates in the multi-step synthesis of these compounds. The ability to perform selective chemical modifications on the indole core is essential for constructing the intricate architectures of indole alkaloids and related natural products. nih.gov

Scaffolds for the Development of Chemical Probes and Ligands

Beyond its role in building polycyclic systems, the this compound scaffold is instrumental in medicinal chemistry for the development of molecules designed to interact with biological targets. Its structure allows for systematic modification to explore structure-activity relationships (SAR) and optimize binding to proteins and enzymes.

Preparation of Indole Derivatives for Biological Target Modulation

Indole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antitumor, and anti-HIV properties. nih.govnih.gov The this compound scaffold provides a platform for generating libraries of novel indole derivatives. The bromine atom can be readily replaced or used in cross-coupling reactions to introduce a variety of substituents at the 2-position, while the phenylsulfonyl group can be retained or removed as needed. This modular approach facilitates the synthesis of diverse compounds for screening against various biological targets, aiding in the discovery of new therapeutic leads. researchgate.netiajps.com The development of chemical probes for inhibiting specific protein families, such as the bromo and extra C-terminal domain (BET) family, often relies on the optimization of fragment-derived hits where the core scaffold is systematically functionalized. nih.gov

Synthesis of Indole Scaffolds for Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

Table 1: Inhibition Data for Selected Sulfonamide-based Carbonic Anhydrase Inhibitors

| Compound | Target Isoform | Inhibition Constant (KI) | Reference |

|---|---|---|---|

| Benzenesulfonamide Derivatives | hCA IX | 16.4 - 66.0 nM | nih.gov |

| Hypoxia-Activated Prodrug 1b | hCA IX | 7.6 nM | mdpi.com |

| Hypoxia-Activated Prodrug 2b | hCA IX | 2.3 nM | mdpi.com |

| Hypoxia-Activated Prodrug 2c | hCA IX | 3.9 nM | mdpi.com |

Role in Advanced Organic Transformations

The dual functionalization of this compound makes it a versatile substrate for a variety of advanced organic transformations that enable the efficient construction of molecular complexity.

The bromo-substituent at the C2 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, introducing aryl, vinyl, or alkynyl groups at this position. This capability is fundamental for elaborating the indole core into more complex structures. For instance, methodologies involving ultrasound-assisted Mizoroki-Heck coupling followed by C-H amination have been developed for the direct synthesis of diverse indole derivatives. researchgate.net

Furthermore, the presence of the electron-withdrawing phenylsulfonyl group influences the reactivity of the indole ring, facilitating reactions such as directed metalation. The direct magnesiation of N-sulfonylindoles using reagents like i-PrMgCl/LiCl allows for regioselective functionalization at the C2 position, providing a powerful, non-cryogenic method for preparing 2-substituted indoles. researchgate.net Such transformations are key steps in building complex molecular architectures from simple, readily available starting materials.

Facilitating Site-Selective C-H Functionalization of Indoles

While direct C-H functionalization of the indole nucleus is a powerful tool for molecular diversification, controlling the site of activation remains a significant challenge. The inherent electronic properties of the indole ring typically favor functionalization at the C3 position. However, the presence of substituents can direct reactions to other positions.

The phenylsulfonyl group on the nitrogen atom of this compound can act as a directing group, influencing the regioselectivity of C-H functionalization reactions. Although direct C-H functionalization of the C-H bonds of the indole ring of this specific molecule is not extensively documented, the N-sulfonyl group is a known directing group for C2-H and C7-H functionalization in other indole systems. This directing ability, coupled with the pre-functionalized C2 position, allows for sequential and site-selective modifications of the indole scaffold. Researchers can first utilize the C2-bromo position for introducing a desired substituent and then exploit the directing effect of the N-phenylsulfonyl group to functionalize other positions, such as C7, thereby achieving a high degree of control over the final molecular architecture.

Utilization in Organocatalytic and Metal-Catalyzed Processes

The reactivity of this compound makes it a suitable substrate for a variety of organocatalytic and metal-catalyzed reactions. The electron-deficient nature of the indole ring, induced by the phenylsulfonyl group, can enhance its reactivity in certain transformations.

In the realm of metal-catalyzed processes, this compound is an excellent precursor for a range of cross-coupling reactions. The carbon-bromine bond at the C2 position is amenable to cleavage and subsequent bond formation under palladium, copper, or nickel catalysis. This allows for the introduction of aryl, vinyl, alkynyl, and other organic fragments at this position.

A notable example is the intramolecular Heck reaction. A derivative of this compound, specifically N-((3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)-4-methyl-N-phenylbenzenesulfonamide, has been successfully utilized in a palladium(0)-catalyzed intramolecular Heck reaction to synthesize 3,4-Benzo[c]-β-carbolines. acs.org This transformation highlights the utility of the 2-bromo-1-phenylsulfonylindole scaffold in constructing complex, fused heterocyclic systems.

| Reaction Type | Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Palladium | Aryl/Vinyl Boronic Acids | 2-Aryl/Vinyl-1-(phenylsulphonyl)-1H-indoles |

| Heck Coupling | Palladium | Alkenes | 2-Alkenyl-1-(phenylsulphonyl)-1H-indoles |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkynes | 2-Alkynyl-1-(phenylsulphonyl)-1H-indoles |

| Buchwald-Hartwig Amination | Palladium | Amines | 2-Amino-1-(phenylsulphonyl)-1H-indoles |

While specific examples of organocatalytic reactions directly employing this compound are not prevalent in the literature, the activated nature of the indole core suggests its potential as a substrate in various organocatalyzed transformations. For instance, its derivatives could potentially participate in enantioselective Friedel-Crafts reactions or other asymmetric processes where the electronic properties of the indole are crucial for reactivity and stereocontrol.

Contributions to Methodological Advances in Indole Synthesis

The utility of this compound extends beyond its direct functionalization. It serves as a key starting material and intermediate in the development of new synthetic methodologies for accessing highly substituted and structurally diverse indole derivatives.

The ability to perform a variety of cross-coupling reactions at the C2 position, followed by the potential for subsequent C-H functionalization at other sites, provides a powerful and flexible strategy for indole synthesis. This stepwise approach allows for the controlled and systematic construction of complex indole-containing molecules that would be difficult to access through traditional indole synthesis methods like the Fischer or Bischler indole syntheses.

Furthermore, the phenylsulfonyl group can be removed under specific conditions to yield the free N-H indole, adding another layer of synthetic versatility. This deprotection step allows for the introduction of different substituents on the nitrogen atom or for the final product to be the N-unsubstituted indole, which is often a key structural motif in biologically active compounds.

The development of synthetic routes utilizing this compound as a precursor contributes significantly to the toolbox of synthetic chemists, enabling the efficient and selective synthesis of novel indole alkaloids and other pharmaceutically relevant compounds.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indoles has traditionally relied on methods that can involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. rsc.orgrsc.org Future research must prioritize the development of novel synthetic routes to 2-Bromo-1-(phenylsulphonyl)-1H-indole that are not only efficient but also adhere to the principles of green and sustainable chemistry. rsc.orgresearchgate.net

Key areas for investigation include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the indole (B1671886) core with the desired substituents in a single, convergent step would dramatically improve efficiency. openmedicinalchemistryjournal.comresearchgate.net This approach minimizes intermediate purification steps, saving time, solvents, and resources.

Green Solvents and Catalysts: Moving away from conventional organic solvents towards greener alternatives like water or ionic liquids is a critical goal. openmedicinalchemistryjournal.com Research into solid acid catalysts or nanocatalysts could replace hazardous and difficult-to-remove homogeneous catalysts, simplifying workup procedures and allowing for catalyst recycling. acs.org

Energy-Efficient Methods: The use of microwave irradiation and ultrasound energy can significantly shorten reaction times and improve yields compared to conventional heating. researchgate.netopenmedicinalchemistryjournal.com Exploring these techniques for the synthesis of this compound could lead to more energy-efficient and rapid production.

Table 1: Comparison of Synthetic Approaches for Indole Derivatives

| Feature | Conventional Methods (e.g., Fischer) | Sustainable Future Directions |

|---|---|---|

| Starting Materials | Often require pre-functionalized or hazardous precursors (e.g., hydrazines) rsc.org | Utilizes broadly available, simpler building blocks (e.g., anilines, aldehydes) rsc.orgresearchgate.net |

| Reaction Conditions | Frequently require high temperatures and strongly acidic or basic conditions rsc.org | Employs mild conditions, often at room temperature rsc.org |

| Solvents | Relies on volatile and often toxic organic solvents | Prioritizes green solvents like water, ethanol, or solvent-free conditions openmedicinalchemistryjournal.comacs.org |

| Efficiency | Multi-step processes with intermediate isolation | One-pot, tandem, or multicomponent reactions openmedicinalchemistryjournal.com |

| Waste Generation | High E-factor (Environmental Factor) due to byproducts and solvent use | Low E-factor, high atom economy acs.org |

| Catalysis | May use stoichiometric reagents or heavy metal catalysts | Utilizes recyclable solid catalysts, nanocatalysts, or catalyst-free methods acs.org |

Exploration of New Reactivity Modes and Mechanistic Insights

The unique electronic properties conferred by the C2-bromo and N-phenylsulfonyl groups suggest that this compound could participate in novel chemical transformations. The C2-bromo position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse carbon and heteroatom substituents. Future work should focus on expanding the scope of these coupling reactions to build complex molecular architectures.

Furthermore, a deeper mechanistic understanding of its reactions is crucial for optimizing conditions and predicting outcomes. While the general reactivity of indoles is understood, the specific influence of the N-phenylsulfonyl group on regioselectivity and reaction rates warrants detailed investigation. bhu.ac.in Future studies should employ a combination of:

Kinetic Analysis: To determine reaction rates and orders.

Isotopic Labeling: To trace the path of atoms throughout a reaction.

In-situ Spectroscopic Monitoring: To identify transient intermediates.

Computational Studies: To model reaction pathways and transition states, providing a theoretical framework for experimental observations. nih.gov

Investigating unconventional reactivity, such as its potential use in generating indolyne intermediates, could provide completely new pathways to previously inaccessible substituted indoles. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. mdpi.comresearchgate.net Flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields and purities while minimizing reaction times. nih.govuc.pt

Future research should aim to develop a robust, multi-step continuous flow synthesis of 2-Bromo-1-(phenylsulfonyl)-1H-indole and its derivatives. nih.gov An integrated flow platform could telescope several reaction steps—such as the initial indole formation, bromination, and subsequent cross-coupling—without the need for intermediate isolation and purification. researchgate.net Coupling such a system with real-time analytics (e.g., inline NMR or IR spectroscopy) and machine learning algorithms could enable automated reaction optimization, accelerating the discovery of new derivatives and ideal process conditions. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an indispensable tool for modern chemical research. For this compound, advanced computational modeling can provide predictive insights that guide and accelerate experimental work.

Future directions in this area include:

Mechanism and Catalyst Design: Using Density Functional Theory (DFT) to model the reaction mechanisms for the synthesis and functionalization of the target molecule. nih.gov This can help in understanding transition states, predicting regioselectivity, and designing more efficient catalysts.

Predicting Novel Reactivity: Computational screening can identify potentially new, unexplored reactions by calculating their thermodynamic and kinetic feasibility before attempting them in the lab. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): For derivatives of this compound, QSAR and 3D-pharmacophore modeling can be used to build predictive models that correlate structural features with biological activity. rsc.org This allows for the rational, in-silico design of new compounds with potentially enhanced potency or selectivity, prioritizing the most promising candidates for synthesis.

Table 2: Application of Computational Methods in Indole Chemistry

| Computational Technique | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate reaction pathways, calculate activation energies, and model transition state structures. nih.gov |

| Molecular Dynamics (MD) | Conformational Analysis | Simulate the dynamic behavior of flexible indole derivatives and their interactions with biological targets. |

| QSAR / QSPR | Predictive Modeling | Correlate chemical structure with biological activity (QSAR) or physical properties (QSPR) to guide derivative design. rsc.org |

| Pharmacophore Modeling | Drug Design | Identify the essential 3D arrangement of functional groups required for biological activity, aiding in virtual screening. rsc.org |

| Virtual Screening / Docking | Hit Identification | Computationally screen libraries of indole derivatives against a biological target to predict binding affinity and mode. |

Investigation of Indole Scaffolds in Emerging Areas of Chemical Biology

The indole scaffold is a key component of numerous biologically active molecules. nih.govresearchgate.netscilit.com this compound represents an ideal starting point for creating libraries of novel compounds for biological screening.

A primary goal for future research is to leverage this compound as a versatile platform for the synthesis of new, biologically relevant molecules. The C2-bromo atom serves as a key functional handle for diversification. Methodologies should be developed to:

Perform Late-Stage Functionalization: Efficiently introduce complex molecular fragments onto the indole core via cross-coupling reactions, allowing for the rapid generation of diverse analogues.

Access Bioisosteres: Develop synthetic routes to replace parts of the molecule with bioisosteric groups (e.g., replacing the phenylsulfonyl group with other electron-withdrawing groups) to fine-tune physicochemical and pharmacological properties.

Synthesize Conjugate Molecules: Attach the indole scaffold to other pharmacophores, peptides, or probes to create multifunctional molecules for applications in diagnostics or targeted therapies.

Systematic exploration of the structure-activity relationship (SAR) is fundamental to medicinal chemistry. nih.govnih.gov Using this compound as a template, a focused research program could be initiated to understand how modifications to each part of the molecule affect its interaction with a specific biological target (e.g., a protein kinase or receptor).

A hypothetical SAR study would involve the systematic synthesis and evaluation of compounds with variations at key positions:

Position 2: Replacing the bromine with a range of aryl, alkyl, and heteroaryl groups of varying size and electronic properties.

The Phenylsulfonyl Group: Modifying the phenyl ring with electron-donating or electron-withdrawing substituents, or replacing the entire group with other sulfonyl or acyl moieties.

The Indole Core: Introducing substituents at positions 4, 5, 6, or 7 of the benzene (B151609) ring portion of the indole to probe steric and electronic effects on binding. nih.govlimef.com

Such studies would provide critical data for constructing detailed SAR models, ultimately guiding the design of next-generation indole-based therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-1-(phenylsulphonyl)-1H-indole, and what are their limitations?

- Methodology : The compound is typically synthesized via bromination of 1-(phenylsulphonyl)-1H-indole using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids. For example, highlights a derivative synthesized via Pd-catalyzed cross-coupling reactions, suggesting bromine introduction at the C-2 position. Purification often involves column chromatography (PE:EA gradients) or recrystallization from toluene/petroleum ether .

- Limitations : Low yields (~25–40%) due to competing side reactions (e.g., over-bromination) and the need for inert conditions to stabilize reactive intermediates .

Q. How is this compound characterized structurally?

- Techniques :

- NMR : ¹H NMR (CDCl₃) typically shows aromatic protons at δ 7.2–7.3 ppm (m), with sulfonyl group protons at δ 3.2–4.6 ppm (t, J = 7.2 Hz). ¹³C NMR confirms sulfonyl and bromine substitution via signals at ~135–146 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 336.20) validate molecular weight .

- X-ray crystallography : Used to confirm crystal packing and hydrogen-bonding patterns (e.g., C–H···O interactions in derivatives) .

Q. What safety precautions are essential when handling this compound?

- Hazards : Acute oral toxicity (LD₅₀: 350 mg/kg in rats) and harmful if inhaled or absorbed through skin .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture (risk of HBr release). Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Strategies :

- Catalyst optimization : Use CuI or Pd catalysts to enhance regioselectivity and reduce side products .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while PEG-400 reduces reaction time .

- In situ monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How do crystallographic data resolve contradictions in reported biological activities?

- Case study : shows that the compound’s antitumor activity correlates with its planar indole-sulfonyl backbone, enabling intercalation into DNA. However, conflicting reports on antimicrobial efficacy may arise from polymorphic variations. Single-crystal X-ray diffraction (e.g., SHELX-refined structures) clarifies hydrogen-bonding networks and steric effects influencing bioactivity .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Approach :

- DFT calculations : Model transition states for Suzuki-Miyaura couplings to identify favorable Pd-ligand combinations (e.g., SPhos or XPhos) .

- Docking studies : Predict binding affinities for target proteins (e.g., tubulin) to prioritize derivatives for synthesis .

Q. How does the sulfonyl group influence the compound’s electronic properties and stability?

- Mechanistic insight : The electron-withdrawing sulfonyl group deactivates the indole ring, reducing electrophilic substitution at C-3 but stabilizing the bromine at C-2. IR and UV-Vis spectra show shifted absorption bands (~280 nm) due to sulfonyl conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.